(2E)-3-(4-tert-Butylphenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one
Description
(2E)-3-(4-tert-Butylphenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system
Properties
IUPAC Name |
(E)-3-(4-tert-butylphenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2O/c1-19(2,3)15-8-4-13(5-9-15)6-11-18(22)14-7-10-16(20)17(21)12-14/h4-12H,1-3H3/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAPGYKGQIYUFV-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-tert-Butylphenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-tert-butylbenzaldehyde and 3,4-dichloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-tert-Butylphenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diols.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid and sulfuric acid, and sulfonation using sulfur trioxide or chlorosulfonic acid.
Major Products
Oxidation: Epoxides or diols.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
(2E)-3-(4-tert-Butylphenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for the production of dyes and pigments.
Mechanism of Action
The mechanism of action of (2E)-3-(4-tert-Butylphenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. It may inhibit enzymes or interfere with cellular signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-Methoxyphenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one
- (2E)-3-(4-Methylphenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one
- (2E)-3-(4-Chlorophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one
Uniqueness
(2E)-3-(4-tert-Butylphenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one is unique due to the presence of the tert-butyl group, which can influence its chemical reactivity and biological activity. The dichlorophenyl moiety also contributes to its distinct properties compared to other chalcones.
Biological Activity
(2E)-3-(4-tert-Butylphenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one is a synthetic compound belonging to the chalcone family, characterized by its unique structure that includes a prop-2-en-1-one backbone with tert-butyl and dichlorophenyl substituents. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
- Molecular Formula : CHClO
- Molecular Weight : 333.25 g/mol
- CAS Number : 1354942-32-7
Synthesis
The synthesis of (2E)-3-(4-tert-butylphenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction between 4-tert-butylbenzaldehyde and 3,4-dichloroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is generally carried out in ethanol or methanol under reflux conditions, yielding a product with an approximate yield of 67%.
Anticancer Activity
Research has indicated that chalcones exhibit significant anticancer properties. Specifically, (2E)-3-(4-tert-butylphenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one has been investigated for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways associated with cell survival and death .
Antimicrobial Properties
Chalcones are also recognized for their antimicrobial activities. Studies have demonstrated that (2E)-3-(4-tert-butylphenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one exhibits activity against a range of bacterial strains. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential enzymatic functions within microbial cells .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been highlighted in several studies. It is believed to exert its effects by inhibiting pro-inflammatory cytokines and mediators, thereby reducing inflammation in various models of inflammatory diseases .
The biological activity of (2E)-3-(4-tert-butylphenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one is attributed to its ability to act as an electrophile. This allows it to interact with nucleophilic sites on biological molecules, potentially leading to enzyme inhibition or modulation of cellular signaling pathways.
Table 1: Summary of Biological Activities
Notable Research Findings
- Anticancer Mechanism : A study demonstrated that (2E)-3-(4-tert-butylphenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one inhibits the growth of breast cancer cells through the activation of caspase pathways leading to apoptosis.
- Antimicrobial Efficacy : In vitro tests showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as a novel antimicrobial agent.
- Inflammation Reduction : Experimental models have shown significant reductions in inflammatory markers when treated with this chalcone derivative, suggesting its utility in treating inflammatory conditions.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
